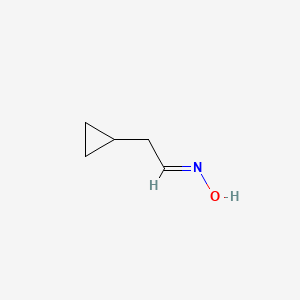

Cyclopropylacetaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropylacetaldehyde oxime is a chemical compound with diverse applications in scientific research. It acts as a versatile building block for drug synthesis, exhibits antimicrobial properties, and assists in the development of novel materials. Oxime esters, such as this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry .

Synthesis Analysis

Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . The synthesis of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride . The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .Molecular Structure Analysis

Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis

Oxime esters, including this compound, have gained great attention in the last decade. They act as the applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds . They also show high reaction activities in the N–O bond cleavage involved in organic transformation .Physical and Chemical Properties Analysis

Oximes are the most common and widely acclaimed nitrogen-containing biological motifs, with diverse biological and pharmacological applications . These hydroxy-imine derivatives are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .Mécanisme D'action

Target of Action

Cyclopropylacetaldehyde oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Oximes, including this compound, exert their action by reactivating AChE . They achieve this by removing the phosphyl moiety from the active site serine of AChE . This reactivation of AChE allows the enzyme to resume its function of breaking down acetylcholine, thereby restoring normal nerve function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating AChE, the oxime reverses the inhibition of this enzyme caused by organophosphates, thereby restoring the normal function of the cholinergic pathway . Furthermore, oximes can participate in the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material .

Pharmacokinetics

The pharmacokinetics of oximes can vary depending on their specific structure and the route of administration .

Result of Action

The primary result of the action of this compound is the reactivation of AChE . This reactivation allows the enzyme to resume its normal function, leading to the restoration of normal nerve function. This is particularly important in cases of poisoning by organophosphates, which inhibit AChE .

Action Environment

The action, efficacy, and stability of this compound, like other oximes, can be influenced by various environmental factors. These factors can include the presence of other substances, pH levels, and temperature

Orientations Futures

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests that oximes, including Cyclopropylacetaldehyde oxime, may continue to be a focus of research in the future.

Analyse Biochimique

Biochemical Properties

Cyclopropylacetaldehyde oxime is involved in various biochemical reactions. It is known to undergo the Beckmann rearrangement, a reaction that converts oximes into amides . This rearrangement is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Cellular Effects

. These effects could be explained beyond action on acetylcholinesterase as their main target

Molecular Mechanism

The molecular mechanism of this compound involves the Beckmann rearrangement . The oxime oxygen is protonated, leading to the formation of OH2+, a much better leaving group than OH. This is followed by an alkyl (or hydride) shift, breaking the weak N-O bond .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Oximes are known to be stable and have long shelf lives .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on other oximes has shown that they can be transported over the blood-brain barrier when combined with human serum albumin nanoparticles .

Metabolic Pathways

This compound is involved in the Beckmann rearrangement pathway . This pathway is initiated by the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift .

Transport and Distribution

Research on the transport and distribution of this compound is limited. Studies on other oximes have shown that they can be transported over the blood-brain barrier when combined with human serum albumin nanoparticles .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its involvement in biochemical reactions such as the Beckmann rearrangement, it is likely to be found in areas of the cell where these reactions occur .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Cyclopropylacetaldehyde oxime can be achieved through the reaction of Cyclopropylacetaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Cyclopropylacetaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Cyclopropylacetaldehyde in the solvent", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization or chromatography" ] } | |

Numéro CAS |

530133-49-4 |

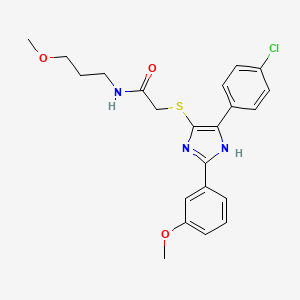

Formule moléculaire |

C5H9NO |

Poids moléculaire |

99.13 g/mol |

Nom IUPAC |

N-(2-cyclopropylethylidene)hydroxylamine |

InChI |

InChI=1S/C5H9NO/c7-6-4-3-5-1-2-5/h4-5,7H,1-3H2 |

Clé InChI |

PESUBVWGFLAYSU-UHFFFAOYSA-N |

SMILES |

C1CC1CC=NO |

SMILES canonique |

C1CC1CC=NO |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460811.png)

![1-Adamantyl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2460812.png)

![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2460816.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B2460820.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2460821.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B2460823.png)

![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2460824.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2460825.png)

![2-(2,4-dichlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2460829.png)